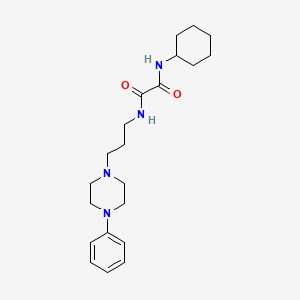

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has shown promise in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, relevant to N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, demonstrates the versatility of oxalamides in medicinal chemistry and their potential applications in drug development. This method is high yielding and operationally simple, suggesting the compound's utility in synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Receptor Binding and Activity

- Research focusing on 1-cyclohexylpiperazine derivatives, related to σ2 receptor ligands, highlights the compound's significance in understanding structure-affinity relationships for receptor binding. These studies provide insights into the pharmacological potential of phenylpiperazine compounds in targeting σ receptors, which are implicated in various central nervous system (CNS) disorders (Berardi et al., 2004).

Therapeutic Potentials

- The exploration of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide derivatives in anticonvulsant activity presents a promising avenue for the development of new therapeutic agents. These compounds exhibit broad-spectrum activity across various preclinical seizure models, suggesting their potential as effective treatments for epilepsy (Kamiński et al., 2015).

- Studies on the antituberculosis activity of related phenylpiperazine derivatives underscore the compound's potential in addressing infectious diseases. These findings open up avenues for the development of novel antituberculosis agents, highlighting the compound's utility beyond CNS disorders (Kayukova et al., 2010).

Mécanisme D'action

Target of Action

The primary target of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a significant role in memory and learning . By inhibiting AChE, N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide prevents the breakdown of ACh, thereby enhancing cholinergic neurotransmission .

Result of Action

The result of the action of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is an enhancement of cognitive functions due to increased cholinergic neurotransmission . This is achieved by the inhibition of AChE, leading to an increase in the level of ACh .

Propriétés

IUPAC Name |

N'-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKVZRNEWPVANQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2798506.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2798516.png)

![(E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798517.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2798519.png)

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)